Cyclopropane, [(1-methylethyl)sulfonyl]-
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Overview
Description
Cyclopropane, [(1-methylethyl)sulfonyl]- is an organic compound characterized by a three-membered cyclopropane ring substituted with a sulfonyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing cyclopropane derivatives involves the reaction of carbenes with alkenes. Carbenes, such as methylene, react with the double bond in alkenes to form cyclopropane rings . This reaction typically requires the generation of carbenes in situ, often using reagents like diazomethane or chloroform in the presence of a strong base like potassium hydroxide .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves similar carbene addition reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired cyclopropane products.
Chemical Reactions Analysis
Types of Reactions
Cyclopropane, [(1-methylethyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfides or thiols.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropane, [(1-methylethyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cyclopropane, [(1-methylethyl)sulfonyl]- involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyclopropane ring’s strained nature makes it reactive, allowing it to participate in ring-opening reactions and other transformations .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest cyclopropane derivative, consisting of a three-membered ring without additional substituents.
Cyclobutane: A four-membered ring compound with similar reactivity but less ring strain.
Cyclopentane: A five-membered ring compound with different chemical properties due to reduced ring strain.
Uniqueness
Cyclopropane, [(1-methylethyl)sulfonyl]- is unique due to the presence of both a sulfonyl group and an isopropyl group on the cyclopropane ring
Properties
IUPAC Name |
propan-2-ylsulfonylcyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-5(2)9(7,8)6-3-4-6/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFCGKHYKPGFKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434802 |
Source
|
Record name | Cyclopropane, [(1-methylethyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112981-24-5 |
Source
|
Record name | Cyclopropane, [(1-methylethyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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